

Physicochemical Characteristics of 1-(Pyridin-2-yl)piperazin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 1-(Pyridin-2-yl)piperazin-2-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the compound **1-(Pyridin-2-yl)piperazin-2-one**. Due to a notable scarcity of experimental data in publicly available literature for this specific molecule, this document presents a combination of computed properties and general experimental protocols applicable to its characterization. The guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into its molecular properties and potential methodologies for its synthesis and analysis. This document also explores the biological activities of structurally related compounds to suggest potential areas of investigation for **1-(Pyridin-2-yl)piperazin-2-one**.

Introduction

1-(Pyridin-2-yl)piperazin-2-one is a small molecule featuring a pyridine ring attached to a piperazin-2-one core. The piperazine and piperidinone scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of piperazine are known to exhibit a wide range of pharmacological activities, including but not limited to, anti-inflammatory, anti-microbial, and anthelmintic effects.^[1] Similarly, compounds containing a pyridin-2(1H)-one moiety, structurally related to the piperazin-2-one core, have been investigated as potential selective serotonin reuptake inhibitors (SSRIs).^[2] Given the

pharmacological importance of its constituent chemical motifs, **1-(Pyridin-2-yl)piperazin-2-one** represents a compound of interest for further investigation in drug discovery programs.

Physicochemical Properties

Precise experimental data for the physicochemical properties of **1-(Pyridin-2-yl)piperazin-2-one** are not readily available in the current body of scientific literature. However, computational methods provide valuable predicted data.

| Property | Value | Source |
|-------------------|---|------------|
| Molecular Formula | C ₉ H ₁₁ N ₃ O | PubChem[3] |
| Molecular Weight | 177.20 g/mol | PubChem |
| Monoisotopic Mass | 177.09021 Da | PubChem[3] |
| XlogP (Predicted) | -0.1 | PubChem[3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Data not available | |
| pKa | Data not available | |

Note: The XlogP value, a measure of lipophilicity, is a computational prediction and should be confirmed experimentally. The negative value suggests that the compound is likely to be hydrophilic.

Experimental Protocols

While specific protocols for **1-(Pyridin-2-yl)piperazin-2-one** are not documented, the following are general and widely accepted methods for determining the key physicochemical parameters of small organic molecules.

Synthesis of Piperazin-2-one Derivatives

The synthesis of piperazin-2-one derivatives can be achieved through various synthetic routes. One common approach involves a cascade, metal-promoted transformation utilizing a chloro

allenylamide, a primary amine, and an aryl iodide.^{[4][5]} This method allows for the formation of three new bonds in a one-pot process, offering an efficient route to structurally diverse piperazinones.^{[4][5]}

A general procedure is as follows:

- A mixture of the chloro allenylamide, primary amine, aryl iodide, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), a silver salt (e.g., AgNO_3), and a base (e.g., Cs_2CO_3) is prepared in a suitable solvent such as acetonitrile.
- The reaction mixture is heated under an inert atmosphere for a specified period.
- Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques like column chromatography.

Researchers should adapt and optimize this general protocol for the specific synthesis of **1-(Pyridin-2-yl)piperazin-2-one**.

Determination of Melting Point

The melting point of a solid compound can be determined using a digital melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded as the melting point.

Determination of Solubility

The aqueous solubility of a compound can be determined by adding a known excess of the solid to a fixed volume of water. The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis.^{[6][7]} For potentiometric titration, a solution of the compound is titrated with a standardized acid or base,

and the pH is monitored throughout the titration. The pKa value can then be calculated from the titration curve.

Potential Biological Activity and Signaling Pathways

There is no direct experimental evidence detailing the biological activity or the signaling pathways modulated by **1-(Pyridin-2-yl)piperazin-2-one**. However, the activities of structurally similar compounds can provide insights into potential areas of investigation.

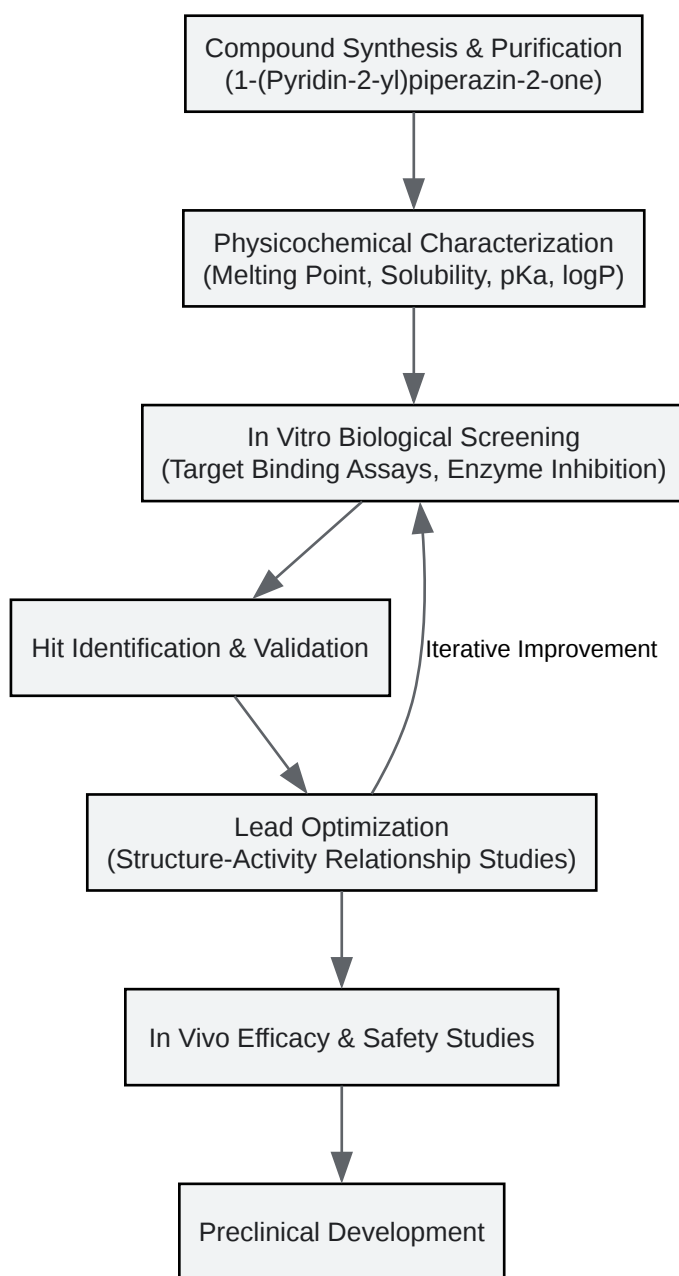
- **Monoamine Oxidase (MAO) Inhibition:** Novel 1-(2-pyrimidin-2-yl)piperazine derivatives have been synthesized and shown to be selective inhibitors of MAO-A.[8][9] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.
- **Serotonin Reuptake Inhibition:** A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been evaluated for their serotonin (5-HT) reuptake inhibitory activity, with some compounds showing potent inhibition.[2] SSRIs are a major class of antidepressants.
- **α 2-Adrenergic Receptor Antagonism:** The buspirone metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), has been shown to be an α 2-adrenergic receptor antagonist.[10]

Given these findings, **1-(Pyridin-2-yl)piperazin-2-one** could potentially interact with monoamine transporters or receptors. Further research is required to elucidate its specific biological targets and mechanisms of action.

Visualizations

General Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the investigation of a novel compound like **1-(Pyridin-2-yl)piperazin-2-one**.

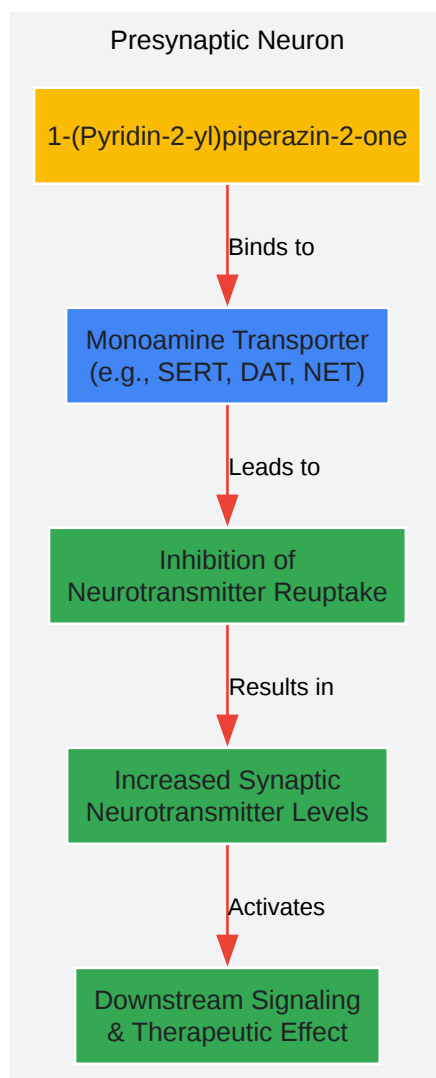


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Caption: A generalized workflow for small molecule drug discovery.

Potential Signaling Pathway Interaction

Based on the activities of related compounds, a hypothetical interaction with a monoamine transporter is depicted below. This is a speculative representation and requires experimental validation.



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Caption: Hypothetical mechanism of monoamine transporter inhibition.

Conclusion

1-(Pyridin-2-yl)piperazin-2-one is a compound with potential for biological activity based on the known pharmacology of its structural components. This guide summarizes the currently available, albeit limited, physicochemical data for this molecule. It also provides a framework of established experimental protocols for its synthesis and characterization, which can guide future research efforts. The exploration of its biological effects, particularly in the context of monoaminergic systems, represents a promising avenue for drug discovery and development.

The significant lack of experimental data highlights a clear opportunity for further research to fully characterize this compound and unlock its therapeutic potential.

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